Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate
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Description
Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H17FN2O5S and its molecular weight is 392.4. The purity is usually 95%.
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Mechanism of Action
Target of action
Similarly, thiophene derivatives have been studied for their potential biological effects .
Mode of action
The azetidine ring in the compound could potentially interact with biological targets through hydrogen bonding or other types of molecular interactions .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Both azetidine and thiophene derivatives are known to interact with various biochemical pathways depending on their specific substitutions .
Result of action
Azetidine and thiophene derivatives have been associated with a variety of biological activities .
Biological Activity
Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C17H18F1N2O4S
- Molecular Weight: 336.36 g/mol
The presence of the fluorophenoxy group and the azetidine moiety contributes to its unique biological properties. The thiophene ring further enhances its pharmacological profile.
Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The fluorine atom in the structure is believed to enhance selectivity and potency, potentially affecting the compound's pharmacokinetic properties.
Anticancer Properties
Several studies have explored the anticancer potential of azetidine derivatives. For instance, a study highlighted the activity of azetidine amides against breast cancer cells (MDA-MB-231 and MDA-MB-468). Although some compounds demonstrated sub-micromolar potency in vitro, their cellular activity was limited due to poor membrane permeability attributed to polar functional groups such as carboxylates .
Table 1: Cellular Activity Against Cancer Cell Lines
Compound | Cell Line | EC50 (μM) | Notes |
---|---|---|---|
Compound A | MDA-MB-231 | 6.8 | Effective but low permeability |
Compound B | MDA-MB-468 | 4.7 | Similar profile as Compound A |
Methyl 2-(1-(2-(2-fluorophenoxy)... | MDA-MB-231 | TBD | Further studies needed |
Enzyme Inhibition
Initial findings suggest that this compound may inhibit specific enzymes involved in cancer proliferation pathways. For example, the STAT3 pathway has been implicated in tumor growth, and certain azetidine derivatives have shown potential as inhibitors .
Table 2: Inhibition Potency Against Enzymes
Compound | Target Enzyme | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | STAT3 | 0.52 | Direct binding to STAT3 |
Methyl 2-(1-(2-(2-fluorophenoxy)... | TBD | TBD | Further studies needed |
Case Studies
A notable study investigated a series of azetidine derivatives for their anticancer properties, revealing that modifications to the carboxylate group significantly influenced cellular activity. The methyl esters exhibited improved cell membrane permeability compared to their corresponding acids, leading to enhanced cytotoxic effects against cancer cells .
Properties
IUPAC Name |
methyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c1-25-18(24)12-6-7-27-17(12)20-16(23)11-8-21(9-11)15(22)10-26-14-5-3-2-4-13(14)19/h2-7,11H,8-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLOXKDZKVNHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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